N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound characterized by a unique molecular structure that includes a pyrimidoindole core. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its bioactive properties. The presence of methoxy and ethoxy substituents suggests that it may interact with biological targets, making it a subject of interest for drug discovery and development.
The compound is classified under organic compounds, specifically as a pyrimidoindole derivative. Its structure features multiple functional groups, including acetamide and aromatic rings, which contribute to its chemical reactivity and potential biological activity. The compound's IUPAC name reflects its complex structure and substituents: N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide. It is cataloged in databases such as PubChem, where it can be referenced using its unique identifiers.
The synthesis of N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves several multi-step organic reactions:
The molecular structure of N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can be represented with the following key features:
| Property | Data |
|---|---|
| Molecular Formula | C28H26N4O4 |
| Molecular Weight | 466.53 g/mol |
| InChI | InChI=1S/C28H26N4O4/c1-18-... |
| SMILES | CC(C(=O)NC@HC)C1=CN=C2C(=O)N(C2=C1)C(=C(C=C2)C(=O)N)C(C)=C(C)C |
The compound's structure showcases a fused heterocyclic system with various substituents influencing its chemical behavior and biological interactions.
N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for enhanced biological activity.
The physical properties of N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide include:
Chemical properties encompass reactivity patterns based on functional groups present in the molecule:
N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide holds potential applications in scientific research:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: